3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
CAS No.: 31040-12-7
Cat. No.: VC1980228
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31040-12-7 |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
| Standard InChI | InChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3 |
| Standard InChI Key | BGJXFIHVQNRKQO-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=CC=C2N |
| Canonical SMILES | CC1=NN=C2N1C=CC=C2N |
Introduction
Structural Characteristics and Basic Properties
3-Methyl- triazolo[4,3-a]pyridin-8-amine belongs to the triazolopyridine class of compounds, which are characterized by a fused ring system containing a triazole and pyridine. The compound features a distinctive structure with specific substituents that contribute to its chemical reactivity and biological properties.
Physical and Chemical Properties
The basic physicochemical properties of 3-Methyl- triazolo[4,3-a]pyridin-8-amine are summarized in Table 1.
The compound exists as a hydrochloride salt (3-Methyl- triazolo[4,3-a]pyridin-8-amine hydrochloride) with CAS number 2408974-31-0, which is more stable for storage and formulation purposes .
Biochemical Properties and Mechanism of Action
The biochemical properties of 3-Methyl- triazolo[4,3-a]pyridin-8-amine are of particular interest in understanding its potential biological activities and applications.
Pharmacological Activity of Related Compounds
The pharmacological potential of 3-Methyl- triazolo[4,3-a]pyridin-8-amine can be inferred from studies on related triazolopyridine derivatives:
Chemical Reactivity and Structure-Activity Relationships
The chemical reactivity of 3-Methyl- triazolo[4,3-a]pyridin-8-amine is largely determined by its functional groups and structural features.
Reactive Sites and Chemical Transformations
The compound contains several reactive sites that can undergo various chemical transformations:
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Amine Group at Position 8:
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Can participate in nucleophilic substitution reactions
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Potential for acylation to form amides
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Can undergo alkylation to form secondary or tertiary amines
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Triazole Ring:
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May participate in various ring transformations
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Potential for metal coordination through nitrogen atoms
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Can engage in hydrogen bonding interactions
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Methyl Group at Position 3:
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Provides opportunities for oxidation reactions
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Contributes to the electron density distribution in the molecule
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Structure-Activity Relationships
Comparison with structurally related compounds provides insights into structure-activity relationships:
Analysis of these structure-activity relationships suggests that:
Comparative Analysis with Related Compounds
A comparative analysis of 3-Methyl- triazolo[4,3-a]pyridin-8-amine with structurally related compounds provides valuable insights into its distinctive features and potential applications.
Positional Isomers
3-Methyl- triazolo[4,3-a]pyridin-8-amine has several positional isomers that differ in the location of the amine group:
Functional Group Variations
Compounds with different functional groups at position 8 provide further insights:
Future Research Directions
Research on 3-Methyl- triazolo[4,3-a]pyridin-8-amine and related compounds continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
Future research may focus on developing more efficient and selective synthetic methods for 3-Methyl- triazolo[4,3-a]pyridin-8-amine and its derivatives, potentially including:
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One-pot synthesis approaches
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Green chemistry methods with reduced environmental impact
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Stereoselective synthesis for specific applications
Biological Activity Exploration
Further investigation into the biological activities of 3-Methyl- triazolo[4,3-a]pyridin-8-amine may include:
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Comprehensive screening against diverse biological targets
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Structure-activity relationship studies to optimize activity
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In-depth mechanism of action investigations
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Development of more potent and selective derivatives for specific applications
Therapeutic Development
The potential therapeutic applications of 3-Methyl- triazolo[4,3-a]pyridin-8-amine and its derivatives warrant further exploration, including:
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Preclinical studies to evaluate efficacy and safety
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Formulation development for improved delivery
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Combination studies with established therapeutic agents
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Investigation of novel therapeutic applications based on emerging biological targets
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